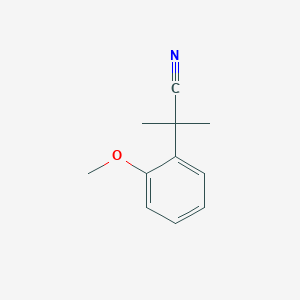

2-(2-Methoxyphenyl)-2-methylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVYAGZJIQWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis Strategies for 2-(2-Methoxyphenyl)-2-methylpropanenitrile

Direct synthesis strategies typically involve the modification of a readily available starting material that already contains the 2-methoxyphenylacetonitrile (B128560) framework. These methods are often valued for their step economy.

Nitrile Formation through Alkylation Reactions

One of the most straightforward conceptual routes to this compound is the exhaustive methylation of the α-carbon of 2-methoxyphenylacetonitrile. This carbon is acidic due to the electron-withdrawing effect of the adjacent nitrile group, allowing for its deprotonation by a suitable base to form a resonance-stabilized carbanion.

The general mechanism involves a two-step alkylation process:

First Alkylation: 2-methoxyphenylacetonitrile is treated with a strong base to remove the benzylic proton, generating a nucleophilic carbanion. This carbanion then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to yield 2-(2-methoxyphenyl)propanenitrile.

Second Alkylation: The monosubstituted nitrile still possesses one acidic α-proton. A second deprotonation-alkylation sequence under similar or slightly more forceful conditions introduces the second methyl group, forming the desired quaternary carbon center.

The choice of base is critical to ensure efficient deprotonation without competing side reactions. Common bases used for such alkylations include sodium hydride (NaH), lithium diisopropylamide (LDA), or phase-transfer catalysis (PTC) conditions with aqueous sodium hydroxide (B78521). google.com The use of a diorgano sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), can serve as a beneficial diluent for the reaction. google.com

Table 1: Components for Direct Alkylation Synthesis

| Component | Function | Examples | Reference |

|---|---|---|---|

| Starting Material | Provides the aryl nitrile core | 2-Methoxyphenylacetonitrile | - |

| Base | Deprotonates the α-carbon | Sodium Hydride (NaH), Sodium Alkoxide, Aqueous NaOH with PTC | google.com |

| Alkylating Agent | Provides the methyl groups | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Bromide (CH₃Br) | google.com |

| Solvent/Diluent | Reaction Medium | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | google.com |

Base-Catalyzed Condensation Approaches Utilizing Aryl Nitriles

Base-catalyzed condensation reactions, such as the Knoevenagel condensation, represent a fundamental transformation for compounds with active methylene (B1212753) groups, including aryl nitriles. nih.gov In a typical reaction, an aryl nitrile condenses with an aldehyde or ketone in the presence of a base to form an α,β-unsaturated nitrile.

For instance, the condensation of phenylacetonitrile (B145931) with 4-methoxybenzaldehyde (B44291) can be achieved using bases like powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) under solvent-free conditions. nih.gov This reaction proceeds via the formation of a carbanion from the nitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the conjugated product.

While this methodology is powerful for creating carbon-carbon double bonds, its direct applicability to synthesize the saturated, gem-dimethyl structure of this compound is limited. The initial condensation product would be an unsaturated nitrile, which would require subsequent reduction and methylation steps, rendering the route indirect. However, understanding this reactivity is crucial as it represents a primary reaction pathway for the 2-methoxyphenylacetonitrile precursor under basic conditions.

Analogous Synthetic Routes and their Adaptability to the this compound Core

Analogous routes involve the construction of the core structure from different precursors, often employing more advanced or convergent chemical transformations. These methods can offer alternative pathways when direct approaches are not feasible.

Strecker-Type Synthesis for Amino Nitrile Precursors

The Strecker synthesis is a classic three-component reaction that produces an α-aminonitrile from an aldehyde or ketone, an amine, and a cyanide source. wikipedia.org This method is highly adaptable for creating α-aryl-α-aminonitriles, which can be valuable precursors.

To generate a core structure analogous to the target compound, one could employ 2-methoxyacetophenone (B1211565) as the ketone component. The reaction would proceed as follows:

2-methoxyacetophenone reacts with an amine, such as ammonia, to form an imine intermediate.

A cyanide ion (from a source like NaCN or KCN) then performs a nucleophilic attack on the imine carbon.

Protonation yields the final α-aminonitrile, specifically 2-amino-2-(2-methoxyphenyl)propanenitrile.

This product contains the α-aryl-α-methylnitrile scaffold but has an amino group instead of the second methyl group. Converting this amino nitrile precursor to the final target compound would require subsequent transformations, such as diazotization of the amine followed by a substitution reaction, which can be challenging. Nevertheless, the Strecker reaction provides a robust method for assembling the key quaternary carbon center with nitrogen and aryl functionalities. acs.orgnih.gov

Table 2: Components for Strecker-Type Synthesis of an Amino Nitrile Precursor

| Component | Function | Example Reactant | Reference |

|---|---|---|---|

| Carbonyl Compound | Provides the α-aryl-α-methyl core | 2-Methoxyacetophenone | - |

| Amine Source | Forms the imine intermediate | Ammonia (NH₃), Ammonium Chloride (NH₄Cl) | wikipedia.org |

| Cyanide Source | Provides the nitrile group | Sodium Cyanide (NaCN), Potassium Cyanide (KCN), Trimethylsilyl (B98337) Cyanide (TMSCN) | wikipedia.orgacs.org |

Palladium-Catalyzed Coupling Strategies for Aryl-Nitrile Linkages

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation of aryl halides is a highly effective method for introducing a nitrile group onto an aromatic ring. nih.gov This strategy could be adapted to synthesize this compound in a convergent manner.

The synthetic approach would involve preparing a suitable aryl halide precursor, such as 1-(1-bromo-1-methylethyl)-2-methoxybenzene. This precursor would then be subjected to a palladium-catalyzed cross-coupling reaction with a cyanide source. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile product. researchgate.net

A wide range of catalyst systems, ligands, and cyanide sources have been developed to improve the efficiency and substrate scope of this reaction. nih.gov Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed as safer alternatives to simple alkali metal cyanides. nih.gov Mild reaction conditions, with temperatures ranging from room temperature to 40 °C, have also been reported, enhancing the functional group tolerance of the method. organic-chemistry.orgacs.org

Table 3: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Palladium Source | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-120 | nih.gov |

| Pd(OAc)₂ | Various phosphine (B1218219) ligands | KCN | DMF | 140-150 | nih.gov |

| Pd(OAc)₂ | Xantphos | K₄[Fe(CN)₆] | DMF | 130 | nih.gov |

| Pd-precatalyst | Buchwald-type biaryl phosphine ligand | Zn(CN)₂ | H₂O/THF | rt - 40 | organic-chemistry.orgacs.org |

Metal-Mediated Transformations for Carbon-Nitrogen Bond Formation

Beyond palladium, a variety of other transition metals can mediate the formation of carbon-nitrogen bonds or activate C-CN bonds for further transformations. snnu.edu.cnacs.org These advanced methods highlight the versatility of metal catalysis in organic synthesis. The development of catalytic reactions involving C-CN bond activation is a growing field, although it has been historically challenging due to the thermodynamic stability of the C-CN bond. acs.orgresearchgate.netsioc-journal.cn

Catalytic systems based on other metals, such as copper and nickel, have also been explored for the cyanation of aryl halides. nih.gov These metals can offer different reactivity profiles and may be more cost-effective alternatives to palladium. For example, copper-mediated C-N cross-coupling reactions can proceed through novel mechanisms, such as those involving dative N-ligands to generate reactive cationic products. st-andrews.ac.uk

While direct C-H cyanation or the hydrocyanation of a corresponding alkene (e.g., 2-(2-methoxyphenyl)propene) could be envisioned as potential metal-mediated routes, these transformations are often challenging, particularly for the synthesis of sterically hindered quaternary nitriles. Nonetheless, the continuous development of novel metal-mediated reactions provides an expanding toolkit that could be adapted for the synthesis of complex structures like this compound. snnu.edu.cn

Functionalization and Derivatization Approaches

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of aromatic systems. For a substrate like this compound, several strategies can be envisaged, primarily guided by the directing effects of the methoxy (B1213986) and nitrile-containing alkyl groups.

The nitrile group, while not a classical directing group for ortho-C-H activation in the same vein as pyridyl or amide groups, can exert a significant influence on the electronic properties of the aromatic ring. More sophisticated strategies, however, have been developed that utilize nitrile-containing templates to achieve remote C-H functionalization. For instance, a U-shaped nitrile template has been successfully employed in rhodium(III)-catalyzed meta-C–H activation. acs.org This approach involves the temporary installation of a directing group that positions the catalyst to activate a C-H bond at the meta position relative to the point of attachment. Such a strategy could be adapted to functionalize the C-H bonds of the methoxyphenyl ring in this compound.

Transition metal catalysis, particularly with palladium and rhodium, is at the forefront of C-H functionalization. nih.govrsc.org Rhodium-catalyzed chelation-assisted C-H bond functionalization reactions have shown broad applicability. nih.gov While the nitrile group itself is a weak coordinating moiety, the strategic introduction of a directing group onto the aromatic ring could enable site-selective functionalization. For instance, the installation of a pyridyl or pyrimidinyl group could direct a rhodium or palladium catalyst to activate a specific ortho-C-H bond. researchgate.net

Furthermore, the development of transient directing groups offers a more streamlined approach, avoiding additional steps for the installation and removal of the directing moiety. snnu.edu.cnsnnu.edu.cn These in-situ generated directing groups can reversibly bind to the substrate and the metal catalyst, facilitating site-selective C-H activation.

The following table summarizes representative C-H functionalization reactions on aromatic systems bearing nitrile or methoxy groups, which could be analogous to the potential reactivity of this compound.

| Catalyst System | Directing Group Strategy | Reaction Type | Scope and Limitations |

| Rh(III) | Nitrile-based template | meta-Olefination | Applicable to a range of arenes; requires installation of the template. acs.org |

| Pd(OAc)₂ | Picolinamide | Arylation | Effective for ortho-arylation of anilides and related compounds. mit.edu |

| [Cp*RhCl₂]₂ | Pyridyl | Azidation/Nitration | Efficient for ortho-functionalization of 2-phenylpyridines. researchgate.net |

| Pd(OAc)₂/DMSO | Transient (Imine) | Arylation | Enables ortho-arylation of primary amines via in-situ directing group formation. nih.gov |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene (B151609) derivatives. The regiochemical outcome of EAS on the methoxyphenyl ring of this compound is dictated by the interplay of the directing effects of the methoxy group and the 2-methylpropanenitrile substituent. The methoxy group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the alkylnitrile substituent is generally considered to be a weakly deactivating, meta-directing group due to its inductive electron-withdrawing nature.

Given the strong activating and directing effect of the methoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. In the case of this compound, the positions ortho (C6) and para (C4) to the methoxy group are the most likely sites of reaction. The position ortho to the methoxy group and adjacent to the bulky 2-methylpropanenitrile substituent (C3) would be sterically hindered.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions for the formation of new carbon-carbon bonds. masterorganicchemistry.com For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol in the presence of a strong acid like sulfuric acid proceeds readily to give the dialkylated product. mnstate.edustudycorgi.comumkc.edumercer.edu This demonstrates the high reactivity of methoxy-activated rings towards carbocationic electrophiles. A similar reactivity could be anticipated for this compound, with alkylation or acylation favoring the C4 and C6 positions.

Halogenation and Nitration: Halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) and nitration (e.g., with HNO₃/H₂SO₄) are other common EAS reactions. The strong activation by the methoxy group would facilitate these transformations under relatively mild conditions, again with a preference for the ortho and para positions.

The table below provides examples of electrophilic aromatic substitution reactions on methoxy-substituted arenes.

| Reaction Type | Reagents | Substrate | Major Product(s) | Reference |

| Friedel-Crafts Alkylation | t-butyl alcohol, H₂SO₄, Acetic Acid | 1,4-Dimethoxybenzene | 1,4-Di-t-butyl-2,5-dimethoxybenzene | mnstate.edustudycorgi.com |

| Nitration | HNO₃, H₂SO₄ | Anisole | 2-Nitroanisole and 4-Nitroanisole | General Textbook Knowledge |

| Bromination | Br₂, FeBr₃ | Anisole | 4-Bromoanisole | General Textbook Knowledge |

The nitrile group in this compound can participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic structures. These reactions often require activation of either the nitrile group or the aromatic ring.

One potential pathway is an intramolecular Friedel-Crafts-type reaction. If the methoxyphenyl ring were sufficiently activated, or if a reactive electrophilic species could be generated from the nitrile-containing side chain, cyclization could occur. For instance, treatment with a strong acid could protonate the nitrile, potentially leading to a reactive nitrilium ion. This electrophilic species could then be attacked by the electron-rich methoxyphenyl ring to form a new ring system. Intramolecular Friedel-Crafts reactions are well-established for the synthesis of polycyclic compounds, particularly for the formation of five- and six-membered rings. masterorganicchemistry.com

Alternatively, radical-mediated cyclizations could be explored. The generation of a radical at the benzylic position, followed by attack onto the nitrile group, or vice versa, could lead to cyclized products. Free-radical cyclizations are a powerful method for the construction of both carbocyclic and heterocyclic rings. beilstein-journals.org

Furthermore, if a suitable functional group were introduced onto the aromatic ring, a wider range of intramolecular cyclizations would become accessible. For example, the introduction of a vinyl or alkynyl group could set the stage for transition-metal-catalyzed or thermal cyclization reactions involving the nitrile.

The following table presents examples of intramolecular cyclization reactions involving nitrile groups, illustrating the potential for such transformations.

| Reaction Type | Key Reagents/Conditions | Substrate Type | Product Type | Reference |

| Electrophilic Cyclization | Triflic Acid | 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Tricyclic Iminium Compounds | researchgate.net |

| Base-mediated Cyclization | Et₃N or DBU, 140 °C | Arylpropargyl amides of fumarates | Benz[f]isoindoline derivatives | rsc.org |

| Radical Cyclization | AIBN, Bu₃SnH | 2-Bromophenyl-substituted pyrroles | Fused heteroaromatics | beilstein-journals.org |

| On-surface Dimerization and Cyclization | Au(111) surface | Aryl nitriles | Diazapyrene core structures | rsc.org |

The quaternary carbon center bearing the nitrile group in this compound is a key structural feature that can be exploited in advanced synthetic methodologies.

Transnitrilation: Transnitrilation reactions offer a route to replace the nitrile group with other functionalities. A notable example is the use of dimethylmalononitrile (B1205571) (DMMN) as a cyanating agent for aryl Grignard or lithium reagents. organic-chemistry.orgresearchgate.netnih.gov This process involves the addition of the organometallic reagent to one of the nitrile groups of DMMN, followed by a retro-Thorpe fragmentation to yield the desired aryl nitrile. While this is typically used for the synthesis of aryl nitriles, the reverse reaction or analogous transformations could potentially be envisioned for the functionalization of the quaternary center of this compound. For instance, deprotonation at one of the methyl groups to form a carbanion, followed by reaction with a suitable electrophile, could lead to chain extension. A more direct approach to transnitrilation from a quaternary center would be challenging but could potentially be achieved under specific catalytic conditions. A copper-catalyzed radical transnitrilation of arylboronic acids with DMMN has been reported, highlighting the potential for non-traditional mechanisms in cyanation chemistry. rsc.org

Anion-Relay Chemistry (ARC): Anion-relay chemistry is a powerful strategy for the formation of multiple carbon-carbon bonds in a single operation. organic-chemistry.orgnih.govresearchgate.net This methodology involves the generation of an initial anion, which then triggers a rearrangement or a series of bond-forming events to generate a new anionic species at a different location in the molecule. This new anion can then be trapped with an electrophile. While classical ARC often involves silyl-stabilized anions and Brook rearrangements, the core concept of relaying anionic charge could be adapted to systems like this compound. The generation of a carbanion at a position remote to the nitrile, followed by an intramolecular reaction with the nitrile group, could initiate a cascade of reactions. The nitrile group is a good anion-stabilizing group, which could facilitate the generation of an α-cyano carbanion under suitable basic conditions, although deprotonation of the methyl groups would be more likely.

The generation and trapping of carbanions, particularly quaternary α-cyano carbanions, is a topic of significant interest. organic-chemistry.orgresearchgate.netresearchgate.net Photocatalytic methods for carbanion generation have also been developed, offering mild conditions for these transformations. nih.gov

The table below outlines key features of transnitrilation and anion-relay methodologies that could be relevant for the derivatization of this compound.

| Methodology | Key Concept | Potential Application for the Target Compound | Representative Reagents/Conditions | Reference |

| Transnitrilation | Transfer of a nitrile group from a donor to an acceptor. | Functionalization of the quaternary center or the aromatic ring. | Dimethylmalononitrile (DMMN), Grignard/organolithium reagents, Cu catalysts. | organic-chemistry.orgresearchgate.netrsc.org |

| Anion-Relay Chemistry (ARC) | Sequential formation of anions and trapping with electrophiles in a single pot. | Multi-component reactions to build complexity from the target compound scaffold. | Strong bases (e.g., organolithiums), silyl-containing epoxides, various electrophiles. | organic-chemistry.orgnih.govresearchgate.net |

| Reductive Cyanation | Generation of an α-cyano carbanion equivalent from an alkyl halide. | Synthesis of analogs with modified substitution at the quaternary center. | Zinc reductant, electrophilic cyanating reagents. | organic-chemistry.org |

Reaction Mechanisms and Catalytic Studies

Elucidation of Reaction Mechanisms in Nitrile Synthesis

The formation of the carbon-cyanide bond in 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be approached through several mechanistic paradigms, primarily involving nucleophilic substitution or radical intermediates.

Investigations into Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone of nitrile synthesis, typically involving the reaction of an alkyl halide with a cyanide salt. wikipedia.org For a tertiary substrate like this compound, both SN1 and SN2 mechanisms, as well as nucleophilic aromatic substitution (SNAr), are theoretically plausible depending on the chosen precursors.

One documented synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) pathway. orgsyn.orgresearchgate.net In this method, 2-fluoroanisole (B128887) is treated with the anion of isobutyronitrile (B166230), generated by a strong base such as potassium hexamethyldisilylamide (KHMDS). The reaction proceeds by the attack of the nitrile anion on the aromatic ring, displacing the fluoride (B91410). This approach is effective for both electron-rich and electron-poor arenes. orgsyn.org The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence via a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

Alternatively, the synthesis could be envisioned via the methylation of (2-methoxyphenyl)acetonitrile using a base like sodium amide and an alkylating agent such as iodomethane. orgsyn.org A more direct, though mechanistically distinct, route would involve the reaction of a hypothetical 2-(2-methoxyphenyl)propan-2-yl halide with a cyanide salt. Given the tertiary nature of the electrophilic carbon, this reaction would likely proceed through an SN1 mechanism. This pathway involves the formation of a planar tertiary carbocation intermediate, which is then attacked by the cyanide nucleophile from either face. ucsb.edu The stability of the benzylic carbocation would facilitate this process.

In contrast, an SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step, is generally disfavored for tertiary substrates due to steric hindrance. ucsb.eduopenstax.orglibretexts.org

Mechanistic Probes for Radical Reaction Intermediates

Modern synthetic methods have increasingly utilized radical-mediated pathways for the formation of C–CN bonds. These reactions typically involve the generation of a carbon-centered radical which is then trapped by a cyanating agent. nih.govrsc.org

For a molecule like this compound, a plausible radical pathway could involve the generation of a 2-(2-methoxyphenyl)propan-2-yl radical. This tertiary benzylic radical is relatively stable and could be formed from a suitable precursor. Once formed, this radical could be intercepted by a cyanide source. Mechanistic studies often employ radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to confirm the involvement of radical intermediates; the suppression of the reaction in the presence of such scavengers is strong evidence for a radical pathway. acs.org

Another approach involves the C–C bond cleavage of a larger molecule to generate a cyanoalkyl radical, which is then captured by a catalyst and undergoes reductive elimination to form the final product. nih.gov While not specifically documented for this compound, these mechanistic principles represent a viable, albeit less conventional, synthetic strategy. Control experiments, such as radical-clock reactions, can provide direct evidence for specific radical intermediates. acs.org

Catalytic Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities, most commonly amides and amines, through catalytic processes. researchgate.net

Metal-Catalyzed Hydration and Reduction Pathways

Hydration: The conversion of nitriles to primary amides is an atom-economical transformation of significant industrial and academic importance. uniovi.esresearchgate.net While traditional methods use harsh acidic or basic conditions, metal-catalyzed hydration proceeds under milder conditions with high selectivity. uniovi.es Ruthenium complexes are among the most versatile and active catalysts for this purpose. uniovi.esresearchgate.net Mechanistic studies suggest that the catalytic cycle often involves the coordination of the nitrile to the metal center, which activates the nitrile carbon toward nucleophilic attack by water. researchgate.netacs.org Some ruthenium-hydride catalysts can also activate the water molecule through dihydrogen bonding, further facilitating the reaction. acs.org

| Catalyst | Substrate Scope | Typical Conditions | Key Mechanistic Feature |

|---|---|---|---|

| Ruthenium(II) Complexes | Broad (Aromatic, Aliphatic) | Aqueous media, 80-150 °C | Nitrile coordination and activation uniovi.esacs.org |

| Platinum(II) Complexes | Wide, including bulky nitriles | Neutral, 70-100 °C | High functional group tolerance uniovi.es |

| NaOH | Aromatic/Heteroaromatic | Aqueous, 100-140 °C | Direct hydroxide (B78521) attack rsc.org |

Reduction: The catalytic hydrogenation of nitriles is a primary route to amines. wikipedia.org This transformation typically employs hydrogen gas and a metal catalyst. wikipedia.org A variety of metals, including ruthenium, cobalt, palladium, and nickel, are effective. wikipedia.orgrug.nlthieme-connect.dersc.org The reaction proceeds via intermediate imines, which are further reduced to the amine. A potential side reaction is the formation of secondary and tertiary amines, which can occur if the intermediate imine reacts with the amine product. wikipedia.org Catalyst choice, solvent, and reaction conditions are crucial for achieving high selectivity for the primary amine. wikipedia.org

| Catalyst System | Substrate Scope | Typical Conditions | Selectivity |

|---|---|---|---|

| Cobalt-PNP Pincer Complexes | Aromatic & Aliphatic | 80 °C, 50 bar H₂ | Good to excellent yields of primary amines rsc.org |

| Ruthenium Complexes | Aromatic & Aliphatic | 80-135 °C, 30-75 bar H₂ | High selectivity and conversion rug.nlthieme-connect.de |

| Raney Nickel | General | Elevated temp. and pressure | Widely used industrially, can lead to secondary amines wikipedia.org |

Oxidative Transformations of the Nitrile Functionality

Direct oxidative transformation of a nitrile group is a less explored area compared to hydration and reduction. Most literature on "nitrile oxidation" refers to the synthesis of nitriles via the oxidation of other functional groups like amines or alcohols. organic-chemistry.orgresearchgate.net

However, some research has shown that a coordinated nitrile ligand can undergo oxidation. In one study, an oxygen atom was transferred to the central carbon of a nitrile ligand coordinated to a ruthenium center, generating a reactive metal-imido intermediate. nih.gov This process represents a potential route to generate reactive imido groups from simple nitrile starting materials. This type of reaction could lead to intermolecular imido group transfer, enabling amination or aziridination reactions. nih.gov The proposed first step is an oxygen atom transfer (OAT) to the coordinated nitrile, which is distinct from the oxidation of the metal center itself. nih.gov

Kinetic Studies of Key Synthetic Processes

Kinetic studies are essential for elucidating reaction mechanisms by determining rate laws, reaction orders, and activation parameters.

For the synthesis of this compound via nucleophilic aromatic substitution, the reaction rate would depend on the concentrations of the aryl fluoride and the isobutyronitrile anion. Detailed kinetic isotope effect (KIE) studies on SNAr reactions have been used to distinguish between stepwise and concerted mechanisms. nih.gov

In the case of metal-catalyzed transformations, the kinetics can be more complex. For the ruthenium-catalyzed hydration of nitriles, kinetic analyses have been performed to support proposed mechanisms. uniovi.esacs.org For example, a first-order dependence on the catalyst concentration is often observed. The reaction rate's dependence on nitrile and water concentration can provide insights into the rate-determining step, such as nitrile coordination or nucleophilic attack by water. Kinetic studies on the base-catalyzed hydration of aromatic nitriles with NaOH have shown that the subsequent hydrolysis of the amide to the carboxylic acid is negligible under optimized conditions, allowing for selective amide synthesis. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving 2-(2-Methoxyphenyl)-2-methylpropanenitrile. chemrxiv.org By modeling the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

The study of reaction pathways involves mapping the energetic landscape that connects reactants to products. The transition state represents the highest energy point along the lowest energy path and is a critical factor in determining the reaction rate. researchgate.net DFT calculations can precisely determine the geometry of these transition states and their associated activation energies (the energy barrier that must be overcome for the reaction to proceed). pku.edu.cn By comparing the activation energies of different possible pathways, researchers can predict the most favorable reaction mechanism. mdpi.compku.edu.cn For instance, a DFT study could be used to compare the feasibility of different methods for hydrolyzing the nitrile group or for electrophilic substitution on the methoxyphenyl ring.

Table 2: Illustrative Comparison of Activation Energies for Hypothetical Reactions Note: These values are for illustrative purposes to demonstrate the application of DFT.

| Hypothetical Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

| Acid-Catalyzed Nitrile Hydrolysis | TSHydrolysis | 25.4 | A significant energy barrier, suggesting the reaction may require heating. |

| Electrophilic Aromatic Substitution (para) | TSEAS-para | 18.2 | A lower barrier, indicating this pathway is kinetically more favorable than ortho-substitution. |

| Electrophilic Aromatic Substitution (ortho) | TSEAS-ortho | 21.5 | Steric hindrance from the quaternary carbon and methoxy (B1213986) group increases the energy barrier. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. escholarship.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents. escholarship.orgnih.gov

For this compound, MD simulations can be used to perform a thorough conformational analysis. This involves exploring the rotational freedom around single bonds, particularly the bond connecting the phenyl ring to the quaternary carbon. The simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them, revealing the molecule's flexibility. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. stanford.edu By simulating the compound in a solvent box (e.g., water or an organic solvent), researchers can analyze how the nitrile and methoxy functional groups interact with solvent molecules through dipole-dipole forces or hydrogen bonding. This provides microscopic insights into properties like solubility and how the solvent might influence reactivity by stabilizing or destabilizing reactants and transition states. nih.govstanford.edu

Application of Machine Learning and Artificial Intelligence in Retrosynthesis

The synthesis of complex organic molecules like this compound is increasingly being aided by artificial intelligence (AI) and machine learning (ML). mit.edu These technologies have revolutionized retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. nih.govmdpi.com

These predictive models can be broadly categorized:

Template-based models use a predefined set of reaction rules or templates to identify possible disconnections.

Template-free models , often based on powerful neural network architectures like Transformers, treat molecules as a sequence or graph and learn the underlying grammar of chemical reactions without explicit rules. nih.gov This allows them to suggest novel or less intuitive disconnections. chemcopilot.com

Semi-template-based models combine aspects of both approaches.

For this compound, an AI model might propose several plausible disconnections, empowering chemists with a broader range of strategic options for synthesis. nih.govgithub.com

Table 3: Plausible Retrosynthetic Disconnections for this compound Proposed by AI

| Disconnection Type | Bond Cleaved | Precursors (Reactants) | Corresponding Forward Reaction |

| Nitrile Addition | Phenyl-C(CN) | 2-Methoxyphenyl Grignard reagent + 2-cyanopropan-2-ol derivative | Nucleophilic addition to a nitrile precursor |

| Friedel-Crafts Alkylation | Phenyl-C(CN) | Methoxybenzene + 2-chloro-2-methylpropanenitrile | Electrophilic aromatic substitution |

| Cyanide Substitution | C-CN | 1-(1-chloro-1-methylethyl)-2-methoxybenzene + Sodium Cyanide | Nucleophilic substitution (SN1 type) |

Computational Approaches for Synthesis Planning and Optimization

Beyond single-step predictions, computational tools use these disconnections to construct complete, multi-step synthesis pathways. nih.gov This is often achieved using sophisticated search algorithms that explore a hyper-graph of possible reaction routes. nih.govscispace.com

Route length: The total number of reaction steps.

Cost: The price of starting materials and reagents.

Convergence: Preferring routes where fragments are synthesized separately and combined late in the process. elsevier.com

These computational approaches provide chemists with powerful tools to design efficient, cost-effective, and innovative synthetic strategies for molecules like this compound. mdpi.comchemrxiv.org

Advanced Analytical Techniques in Chemical Characterization

Spectroscopic Methods for Structural Confirmation (e.g., High-Resolution NMR, Vibrational Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the connectivity and chemical environment of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks of a molecule. For 2-(2-Methoxyphenyl)-2-methylpropanenitrile, the spectra confirm the presence and connectivity of all key functional groups. orgsyn.org

The ¹H NMR spectrum shows four distinct signals corresponding to the different proton environments. A sharp singlet at 1.80 ppm represents the six equivalent protons of the two methyl groups. The singlet at 3.96 ppm is characteristic of the three protons of the methoxy (B1213986) group. The aromatic protons appear as two multiplets between 6.97-7.39 ppm, consistent with a substituted benzene (B151609) ring. orgsyn.org

The ¹³C NMR spectrum further corroborates the structure with ten distinct carbon signals. orgsyn.org Key signals include those for the two methyl carbons (27.00 ppm), the quaternary carbon attached to the nitrile group (34.43 ppm), the methoxy carbon (55.51 ppm), and the nitrile carbon (124.80 ppm). The remaining signals correspond to the carbons of the aromatic ring, including the oxygen-substituted carbon at 157.30 ppm. orgsyn.org

Vibrational Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. ksu.edu.sasemanticscholar.org The IR spectrum for this compound displays several characteristic absorption bands. orgsyn.org A sharp peak at 2235 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The peak at 2980 cm⁻¹ corresponds to C-H stretching of the methyl and methoxy groups. orgsyn.org The presence of the aromatic ring is confirmed by peaks in the 1400-1600 cm⁻¹ region, and the strong absorptions at 1253 cm⁻¹ and 1027 cm⁻¹ are typical for aryl-ether C-O stretching. orgsyn.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.

For this compound (C₁₁H₁₃NO), the exact monoisotopic mass is calculated to be 175.0997 Da. HRMS analysis would be expected to confirm this value with high precision. The technique typically involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. Common adducts observed in electrospray ionization (ESI) include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Note: The m/z values in the table are predicted and sourced from PubChem, as experimental HRMS data was not available in the surveyed literature.

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. It is a primary tool for determining the purity of non-volatile or thermally sensitive compounds. The purity of synthesized this compound has been confirmed to be greater than 97% using HPLC. orgsyn.org

While the specific published method is not detailed, a typical analysis for a compound of this polarity would involve a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile. The compound would elute at a characteristic retention time (RT), and its purity would be determined by the relative area of its peak in the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrestek.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint, confirming the identity of the eluting peak. The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification. jmb.or.kr

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of electrons within the crystal lattice. By analyzing the positions and intensities of these diffracted spots, the exact coordinates of every atom in the molecule can be determined. embopress.org

This analysis provides unambiguous confirmation of the molecular structure and yields precise data on bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions and the packing of molecules within the crystal lattice.

As of the date of this article, a search of crystallographic databases indicates that the crystal structure of this compound has not been reported. If such a study were performed, it would yield a data set including the parameters listed in the table below.

Green Chemistry Principles in the Synthesis and Transformation of Nitriles

Atom Economy Analysis of Synthetic Routes

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. To analyze the atom economy for the synthesis of 2-(2-Methoxyphenyl)-2-methylpropanenitrile, two plausible synthetic routes are considered, based on established nitrile synthesis methodologies.

Route A: Dialkylation of 2-Methoxyphenylacetonitrile (B128560)

This route involves the sequential methylation of 2-methoxyphenylacetonitrile. A strong base is used to deprotonate the benzylic position, followed by reaction with a methylating agent. This process is repeated to introduce the second methyl group.

Reaction Scheme: C₉H₉NO + 2 CH₃I + 2 NaH → C₁₁H₁₃NO + 2 NaI + 2 H₂

Atom Economy Calculation: The percent atom economy is calculated using the formula: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For Route A, this is: (175.23 / (147.18 + 2 * 141.94 + 2 * 24.00)) x 100 = (175.23 / 479.06) x 100 ≈ 36.58%

Route B: Cyanation of 2'-Methoxyacetophenone

This pathway could proceed via a Strecker-type reaction or cyanosilylation of 2'-methoxyacetophenone. For this analysis, we will consider a reaction using trimethylsilyl (B98337) cyanide (TMSCN) followed by a reductive step and methylation, which can be complex. A more direct theoretical approach is the addition of a cyanide source to the ketone.

Reaction Scheme (Simplified Conceptual Reaction): C₉H₁₀O + (CH₃)₂SO₄ + NaCN → C₁₁H₁₃NO + Na(CH₃)SO₄

Atom Economy Calculation: For this conceptual route, the atom economy is: (175.23 / (150.17 + 126.13 + 49.01)) x 100 = (175.23 / 325.31) x 100 ≈ 53.86%

The following interactive table provides a comparison of the theoretical atom economies for these two synthetic routes.

| Synthetic Route | Starting Materials | Reagents | Desired Product | Byproducts (Theoretical) | Theoretical Atom Economy (%) |

| Route A: Dialkylation | 2-Methoxyphenylacetonitrile | Methyl Iodide, Sodium Hydride | This compound | Sodium Iodide, Hydrogen Gas | 36.58 |

| Route B: Ketone Cyanation | 2'-Methoxyacetophenone | Sodium Cyanide, Dimethyl Sulfate (B86663) | This compound | Sodium Methyl Sulfate | 53.86 |

This table presents a theoretical analysis. Actual atom economy will vary based on specific reagents and reaction conditions.

From this analysis, Route B demonstrates a significantly higher theoretical atom economy. However, the practical feasibility, reaction conditions, and the toxicity of reagents like dimethyl sulfate must be carefully considered.

Development of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and difficult to dispose of. For the synthesis of this compound, several classes of greener solvents could be employed.

Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, present a viable alternative to tetrahydrofuran (B95107) (THF). It offers economic and environmental advantages. Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent that is more stable against peroxide formation than THF, enhancing safety.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For alkylation reactions, ionic liquids can be effective media. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. It has been used in various organic syntheses and extractions. wikipedia.org

Water: As the most abundant and non-toxic solvent, water is an ideal green solvent. wikipedia.org Research into conducting organic reactions, such as certain types of nitrile synthesis, in aqueous media is an active area of green chemistry. nih.gov

The development of reaction conditions that are less energy-intensive is another key aspect. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods.

The table below summarizes potential green solvent alternatives for the synthesis of this compound.

| Conventional Solvent | Potential Green Alternative | Key Advantages |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point. |

| Dichloromethane (DCM) | Cyclopentyl Methyl Ether (CPME) | Higher stability, resists peroxide formation, easier separation from water. |

| Acetonitrile | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, can also act as a reagent. |

| Benzene (B151609)/Toluene | Water, Supercritical CO₂ | Non-toxic, non-flammable, readily available. wikipedia.org |

Utilization of Sustainable and Non-Toxic Reagents

The selection of reagents has a direct impact on the safety and environmental footprint of a synthesis. Green chemistry encourages the use of non-toxic, renewable, and efficient reagents.

For the synthesis of this compound, two key transformations are methylation and cyanation.

Sustainable Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic. nih.gov Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative. nih.govnih.gov It is non-toxic, derived from a clean process, and biodegradable. nih.gov When used in methylation, it often requires only a catalytic amount of base, which minimizes the production of salt byproducts. nih.gov Methanol can also be used as a sustainable methylating agent with the right catalytic system. researchgate.net

Less Toxic Cyanide Sources: The use of hydrogen cyanide or alkali metal cyanides poses significant safety risks. Trimethylsilyl cyanide (TMSCN) is often used as a safer alternative to hydrogen cyanide in organic synthesis, as it is less volatile and can be used under milder conditions. taylorandfrancis.com The development of catalytic systems that can use less toxic cyanide sources, such as potassium ferrocyanide, for the cyanation of aryl halides and other precursors is a significant advancement in green nitrile synthesis.

The following table compares traditional reagents with more sustainable alternatives for the synthesis of this compound.

| Reaction Type | Traditional Reagent | Sustainable Alternative | Green Chemistry Advantage |

| Methylation | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Carbonate (DMC), Methanol (CH₃OH) | Low toxicity, biodegradable, reduced salt waste. nih.govnih.govresearchgate.net |

| Cyanation | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | Trimethylsilyl Cyanide (TMSCN), Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Reduced toxicity and handling risks, milder reaction conditions. |

Waste Minimization and Process Intensification in Nitrile Chemistry

Waste minimization in chemical synthesis is a primary goal of green chemistry. This can be achieved through various strategies, including improving reaction efficiency, recycling solvents and catalysts, and redesigning processes to be more intensive and less wasteful.

Process Intensification (PI) involves developing smaller, cleaner, and more energy-efficient technologies. pharmafeatures.compharmasalmanac.com In the context of producing pharmaceutical intermediates like this compound, PI offers significant advantages.

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow reactors can dramatically improve safety, efficiency, and consistency. pharmafeatures.compharmasalmanac.com Flow reactors offer superior mixing and heat transfer, allowing for better control over reaction parameters and often leading to higher yields and selectivities. pharmasalmanac.com This is particularly beneficial for highly exothermic reactions. The reduced volume of hazardous materials at any given time also enhances process safety. cetjournal.it

Modular Production Systems: Continuous manufacturing can be integrated into modular systems, allowing for a more flexible and efficient production process. pharmafeatures.com The ultimate goal is to create an "end-to-end" continuous process where raw materials are introduced at one end and the final product is isolated at the other, minimizing manual handling and potential for error. pharmasalmanac.com

The table below outlines strategies for waste minimization and process intensification.

| Strategy | Description | Impact on Synthesis of this compound |

| Continuous Flow Processing | Reactants are continuously fed into a reactor, and the product is continuously removed. | Improved heat and mass transfer, better control of reaction conditions, higher yields, and enhanced safety. pharmafeatures.compharmasalmanac.comcetjournal.it |

| Catalyst Recycling | Using heterogeneous or immobilized catalysts that can be easily separated and reused. | Reduced catalyst waste and cost, particularly important if precious metal catalysts are used. |

| Solvent Recovery and Recycling | Implementing distillation or other separation techniques to recover and reuse solvents. | Decreased solvent consumption and waste disposal costs. |

| Minimizing Derivatization | Avoiding the use of protecting groups or other temporary modifications to simplify the synthetic route. | Fewer reaction steps, leading to higher overall yield and less waste. |

By integrating these green chemistry principles into the synthesis of this compound, it is possible to develop a manufacturing process that is not only more environmentally responsible but also safer and more economically competitive.

Academic and Industrial Applications of 2 2 Methoxyphenyl 2 Methylpropanenitrile

Role as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of 2-(2-Methoxyphenyl)-2-methylpropanenitrile makes it a versatile intermediate in the field of organic synthesis. The presence of the nitrile group (—C≡N) is of particular importance, as it can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. This chemical reactivity allows for its incorporation into a wide array of synthetic pathways designed to produce complex molecular structures.

Research has demonstrated that the methoxyphenyl and methyl groups of the compound influence its reactivity and stereochemistry in synthetic reactions. These features can be strategically utilized by chemists to achieve desired molecular configurations in the final products. The stability of the compound under various reaction conditions further enhances its utility as a reliable building block in multi-step synthetic processes.

Building Block for the Construction of Bioactive Molecules and Precursors

In the pharmaceutical and agrochemical industries, the quest for novel bioactive molecules is a primary driver of research and development. This compound serves as a valuable precursor in the synthesis of such compounds. The methoxyphenyl moiety is a common feature in many biologically active molecules, and the nitrile group provides a convenient handle for further chemical modification and elaboration.

The strategic placement of the methoxy (B1213986) group at the ortho position of the phenyl ring can significantly impact the biological activity of the resulting molecules. This structural feature can influence how the molecule interacts with biological targets, such as enzymes and receptors. Consequently, derivatives of this compound are actively being investigated for their potential therapeutic or pesticidal properties.

Utility in Materials Science Research and Specialty Chemical Development

The applications of this compound extend beyond the life sciences into the realm of materials science and the production of specialty chemicals. The compound's aromatic nature and reactive nitrile group make it a candidate for the synthesis of novel polymers and functional materials.

In polymer chemistry, nitriles can be polymerized or copolymerized to create materials with specific thermal, mechanical, and optical properties. The incorporation of the 2-methoxyphenyl group into a polymer backbone can impart unique characteristics to the resulting material. Furthermore, this compound can be used in the development of specialty chemicals, such as additives, coatings, and electronic materials, where its specific chemical properties can be leveraged to enhance performance.

Contribution to the Design of Novel Catalytic Systems

The field of catalysis continually seeks new ligands and catalyst precursors to improve the efficiency and selectivity of chemical reactions. Derivatives of this compound have shown promise in this area. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as coordination sites for metal centers, forming stable complexes that can function as catalysts.

The steric and electronic properties of the this compound framework can be fine-tuned through chemical modification to create ligands that promote specific catalytic transformations. Research in this area is focused on developing new catalytic systems for a variety of applications, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The development of such catalysts is crucial for the advancement of sustainable and efficient chemical manufacturing processes.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The evolution of catalytic systems is central to the advancement of aromatic nitrile synthesis. While traditional methods like the Sandmeyer reaction have been foundational, modern research is focused on transition metal-catalyzed reactions that offer milder conditions, higher yields, and a broader substrate scope. numberanalytics.comnumberanalytics.com

Transition metals such as palladium, nickel, and copper are at the forefront of this research, facilitating the cyanation of aryl halides and other substrates with greater efficiency. numberanalytics.comnumberanalytics.com Future work aims to overcome existing challenges by developing catalysts that are not only more efficient and selective but also more sustainable and cost-effective. numberanalytics.com The use of sophisticated ligands, like phosphines and N-heterocyclic carbenes, with palladium catalysts has already demonstrated improved yields and selectivity in cyanation reactions. numberanalytics.com

A primary goal is to design catalysts that can operate under even milder conditions, reducing energy consumption and the formation of by-products. numberanalytics.com Researchers are exploring novel metal complexes and bimetallic systems to enhance catalytic activity and to enable the use of less reactive starting materials. The development of catalysts that are resistant to poisoning by cyanide sources is another critical area of investigation, as this can significantly extend the catalyst's lifetime and improve process efficiency. nih.gov

Table 1: Examples of Modern Catalytic Systems in Cyanation Reactions

| Catalyst | Ligand | Substrate Type | Reported Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Aryl iodide | 85-95 |

| NiCl₂ | dppf | Aryl bromide | 70-80 |

| CuI | DMEDA | Aryl iodide | 80-90 |

This table summarizes findings on the performance of various modern catalysts in the synthesis of aromatic nitriles, showcasing the high yields achievable under optimized conditions. numberanalytics.com

Expanding the Scope of C-H Functionalization for Aromatic Nitriles

Carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy for the direct modification of organic molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov Given the prevalence of C-H bonds, achieving selectivity is a major challenge. nih.gov The nitrile group has proven to be a versatile directing group in these transformations, guiding the functionalization to specific positions on the aromatic ring. nih.gov

Historically, directing group strategies have predominantly favored ortho-position functionalization. nih.gov However, a significant breakthrough has been the design of directing groups that enable meta-selective C-H activation, a previously challenging transformation. nih.govacs.org Pioneering work has demonstrated that templates incorporating a linear nitrile can facilitate this meta-selectivity. nih.gov

Future research will focus on expanding the toolbox of directing groups to access all positions of an aromatic ring with high selectivity. acs.org For aromatic nitriles like 2-(2-Methoxyphenyl)-2-methylpropanenitrile, this means developing methods to introduce new functional groups at various positions on the methoxyphenyl ring, thereby rapidly generating molecular diversity. nih.gov Efforts are also underway to develop catalytic systems that can utilize the inherent electronic properties of the substrate to achieve selectivity without the need for a directing group, further streamlining synthetic routes. acs.org The incorporation of C-H functionalization into complex cascade reactions is another exciting avenue, allowing for the rapid construction of complex molecular architectures from simple precursors. acs.org

Integration of Advanced Computational Methodologies for Rational Design

The rational design of catalysts and reaction pathways is being revolutionized by advanced computational methodologies. researchgate.net Techniques such as molecular docking, de novo design, virtual screening, and molecular dynamics simulations provide atomistic-level insights into reaction mechanisms and catalyst behavior, accelerating the development of more efficient synthetic processes. nih.govresearchgate.net

In the context of nitrile synthesis, computational tools can be used to:

Design Novel Catalysts: By simulating the interaction between a catalyst, substrate, and reagents, researchers can predict the efficacy of new catalyst designs before they are synthesized in the lab. This in silico approach saves time and resources. researchgate.net

Optimize Reaction Conditions: Computational models can help identify the optimal temperature, pressure, and solvent for a given reaction, maximizing yield and minimizing waste.

Understand Reaction Mechanisms: Detailed computational studies can elucidate complex reaction pathways, helping chemists to overcome limitations and improve selectivity. researchgate.net For instance, molecular modeling has been used to understand the stereochemistry of enzyme-catalyzed nitrile synthesis, enabling the rational design of enzyme mutants with superior enantioselectivity. researchgate.net

Enhance Biocatalyst Performance: In biocatalysis, rational design has been successfully applied to improve the thermostability and catalytic activity of enzymes like nitrile hydratase. mdpi.com By combining server-based predictions with molecular dynamics simulations, researchers can identify key amino acid residues for mutation to create more robust and efficient enzymes. mdpi.com

The synergy between computational chemistry and experimental work is crucial for accelerating the discovery of new catalysts and reactions for the synthesis and functionalization of aromatic nitriles. researchgate.net

Exploration of New Green Chemistry Approaches for Sustainable Production

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. rasayanjournal.co.in For the production of aromatic nitriles, this involves moving away from toxic reagents, reducing waste, and improving energy efficiency. numberanalytics.comjournals.co.za

Key green chemistry approaches being explored include:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases and nitrile hydratases, offers a highly selective and environmentally benign route to nitriles. journals.co.zamdpi.com Aldoxime dehydratases, for example, enable the cyanide-free synthesis of nitriles from readily available aldoximes under mild, aqueous conditions, with water as the only byproduct. mdpi.comresearchgate.net This approach avoids the use of toxic cyanide sources, which is a major drawback of many traditional methods. nih.govresearchgate.net

Alternative Cyanide Sources: Research is ongoing to find safer, nonmetallic cyano-group sources to replace highly toxic reagents like KCN or HCN gas. nih.gov

Flow Chemistry: Continuous flow reactors can improve the safety and efficiency of nitrile synthesis. numberanalytics.com They allow for precise control over reaction parameters, better heat management, and can often lead to higher yields and purity compared to batch processing.

Green Solvents: The replacement of volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key goal. numberanalytics.com In some cases, solvent-free reactions, particularly using microwave irradiation, have been developed. rasayanjournal.co.in

Use of Renewable Feedstocks: Linking nitrile production to biorefineries by using biogenic raw materials as starting points is a long-term goal for sustainable chemical production. mdpi.com

By embracing these green chemistry principles, the future production of this compound and other aromatic nitriles can become safer, more efficient, and more sustainable. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-2-methylpropanenitrile, and how can reaction efficiency be optimized?

The synthesis typically involves nitrile formation via nucleophilic substitution or cyanation of a precursor aryl halide. For example, a Kumada coupling or Ullmann reaction could be employed to introduce the methoxyphenyl group to a methylpropanenitrile backbone. Acid-catalyzed esterification (as seen in structurally related nitrile esters ) may inform analogous nitrile synthesis, with optimization via reflux conditions (e.g., 80–100°C) and catalysts like CuCN or Pd-based systems. Yield improvements require precise control of stoichiometry, solvent polarity (e.g., DMF or THF), and inert atmospheres to prevent side reactions.

Q. What purification techniques are most effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for removing unreacted precursors. Recrystallization from ethanol or acetone/water mixtures can enhance purity, particularly if the compound exhibits low solubility at reduced temperatures. Purity validation should include GC-MS (≥97% purity threshold ) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for -OCH) and nitrile absence of proton signals.

- IR : Strong absorption at ~2240 cm (C≡N stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when modifying substituents on the aryl ring?

Systematic variation of substituents (e.g., electron-donating vs. withdrawing groups) requires Design of Experiments (DoE) to assess steric/electronic effects. For example, substituting the methoxy group with nitro (as in nitrophenyl analogs ) may reduce yields due to increased steric hindrance. Kinetic studies (e.g., monitoring via in-situ FTIR) and computational modeling (DFT for transition-state analysis) can identify rate-limiting steps .

Q. What computational approaches are suitable for predicting the reactivity or stability of this nitrile?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C≡N group to assess hydrolysis susceptibility.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to predict aggregation behavior.

- QSAR Models : Correlate structural features (e.g., logP, Hammett constants) with biological activity, leveraging data from herbicidal analogs like cyanazine .

Q. How does the nitrile group influence biological or catalytic activity in comparative studies?

The nitrile’s electron-withdrawing nature enhances electrophilicity, making it a reactive site in agrochemical precursors (e.g., procyazine ). In medicinal chemistry, nitriles can act as bioisosteres for carbonyl groups. Comparative studies should substitute the nitrile with carboxylic acids or amides and evaluate changes in receptor binding (e.g., via SPR or radioligand assays) .

Q. What methodologies are recommended for analyzing degradation products under environmental or physiological conditions?

Q. How can mechanistic studies elucidate the role of the nitrile in photochemical reactions?

Laser flash photolysis or EPR spectroscopy can detect radical intermediates formed during UV exposure. Isotopic labeling (N nitrile) may clarify reaction pathways. Compare with azo initiators like AIBN to distinguish between homolytic vs. heterolytic cleavage mechanisms.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data across studies?

- Standardized Protocols : Replicate experiments under controlled humidity, temperature, and solvent purity (e.g., anhydrous vs. hydrated solvents).

- Interlaboratory Validation : Collaborate with independent labs to confirm data reproducibility, particularly for hygroscopic or light-sensitive batches .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.